molecular formula C18H20N2O3 B4664209 1-(6,7-dimethoxy-1-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

1-(6,7-dimethoxy-1-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Cat. No.: B4664209
M. Wt: 312.4 g/mol
InChI Key: XWTHHVZAFRUUTI-UHFFFAOYSA-N
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Description

1-(6,7-dimethoxy-1-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a pyridine ring fused to an isoquinoline moiety, with additional functional groups such as methoxy and ethanone.

Preparation Methods

The synthesis of 1-(6,7-dimethoxy-1-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of 6,7-dimethoxy-1-pyridin-2-yl-3,4-dihydroisoquinoline with ethanone under specific reaction conditions. The reaction typically requires the use of a catalyst, such as a Lewis acid, and is carried out in an organic solvent at elevated temperatures.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

1-(6,7-dimethoxy-1-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions are typically ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed are usually alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Common reagents for substitution reactions include halogenating agents and alkylating agents.

Scientific Research Applications

1-(6,7-dimethoxy-1-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. It may also serve as a probe for investigating cellular pathways and signaling mechanisms.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. It may also be used in the design of diagnostic agents.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxy-1-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(6,7-dimethoxy-1-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone can be compared with other similar compounds, such as:

    6,7-dimethoxy-1-pyridin-2-yl-3,4-dihydroisoquinoline: This compound lacks the ethanone functional group, which may affect its reactivity and biological activity.

    1-(6,7-dimethoxy-1-pyridin-2-ylisoquinolin-2-yl)ethanone: This compound lacks the dihydro moiety, which may influence its chemical properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(6,7-dimethoxy-1-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(21)20-9-7-13-10-16(22-2)17(23-3)11-14(13)18(20)15-6-4-5-8-19-15/h4-6,8,10-11,18H,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTHHVZAFRUUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=CC=N3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6,7-dimethoxy-1-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
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1-(6,7-dimethoxy-1-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
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1-(6,7-dimethoxy-1-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
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1-(6,7-dimethoxy-1-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
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1-(6,7-dimethoxy-1-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
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1-(6,7-dimethoxy-1-pyridin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

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